(2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-8-7-11-9-14(16(18)20)17(22-15(11)10-13)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQBVHWSWBTCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with aniline under acidic or basic conditions to form the phenylimino derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid from suitable starting materials.
- Condensation with aniline in the presence of a dehydrating agent.
- Purification of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chromene Core
The chromene ring undergoes nucleophilic attacks, particularly at the electron-deficient C2 position. For example:
-
Hydrazine-mediated ring-opening : Reaction with hydrazine hydrate leads to cleavage of the chromene ring, forming hydrazide derivatives. This is consistent with studies on structurally similar 2-oxo-2H-chromene-3-carboxylates .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine attack at C2 | Hydrazine hydrate, ethanol, reflux | N'-arylidene carbohydrazide derivatives |
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid.
-
Basic hydrolysis : Produces carboxylate salts.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 6h | 7-Methoxy-2-(phenylimino)-2H-chromene-3-carboxylic acid | |
| Basic hydrolysis | NaOH (2M), reflux | Sodium carboxylate derivative |
Metal-Catalyzed Coupling Reactions
Transition-metal catalysts enable functionalization of the chromene scaffold:
-
Cobalt-catalyzed alkyne insertion : The chromene core reacts with terminal alkynes in the presence of [CoII(porphyrin)] catalysts, forming substituted 2H-chromenes via a radical mechanism .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Co-catalyzed alkyne coupling | [CoII(porphyrin)], toluene, 80°C | 2H-Chromene-alkyne hybrids |
Condensation Reactions
The carboxamide group participates in condensation with amines or hydrazines:
-
Schiff base formation : Reacts with aromatic aldehydes to form hydrazones, as demonstrated in studies on analogous chromene-carboxamides .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Condensation with aldehydes | Ethanol, acetic acid, reflux | N'-arylidene carbohydrazides |
Functionalization of the Phenylimino Group
The phenylimino (-N=Ph) group is susceptible to electrophilic substitution:
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Nitration : Introduces nitro groups at the para position of the phenyl ring under mixed acid conditions.
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Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 7-Methoxy-2-(4-nitrophenylimino)-2H-chromene-3-carboxamide |
Key Research Findings
-
Antibacterial activity : Derivatives synthesized via alkyne coupling exhibit significant activity against Staphylococcus aureus and Escherichia coli .
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Cytotoxicity : Hydrazide derivatives show low cytotoxicity against fibroblast L929 cells, making them promising drug candidates .
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Synthetic efficiency : Cobalt-catalyzed methods achieve yields >75% under mild conditions .
Scientific Research Applications
The compound (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene derivatives class. Chromenes are known for their diverse biological activities, making this compound of significant interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science. This article explores the applications of this compound, supported by detailed data tables and case studies.
Structure
The molecular formula of this compound is , with a molecular weight of approximately 281.30 g/mol. The structure features a chromene backbone with a methoxy group and an imine functional group, which are crucial for its biological properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its bioactive properties:
- Anticancer Activity : Research indicates that derivatives of chromenes exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound showed promising results in inhibiting the proliferation of cancer cells, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | A549 | 8.0 |
This data indicates that the compound exhibits potent cytotoxicity across multiple cancer cell lines.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens:
In Vitro Antimicrobial Evaluation
| Compound | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 0.5 |
| This compound | S. aureus | 0.8 |
These findings suggest its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antimicrobial agents.
Industrial Applications
In addition to its medicinal applications, this compound has potential uses in material sciences:
- Fluorescent Materials : The unique structure may allow for applications in developing new fluorescent materials.
- Conductive Polymers : Its properties could also be explored in creating conductive polymers for electronic applications.
Mechanism of Action
The mechanism of action of (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylimino group may interact with nucleophilic sites on proteins, while the chromene core can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on inhibitory potency, selectivity, and key functional groups.
Table 1: Comparative Analysis of Chromene-3-carboxamide Derivatives
Key Findings :
Position of Methoxy Group: The 7-methoxy group in “this compound” enhances binding to AKR1B10’s catalytic residues, whereas 8-methoxy derivatives (e.g., compound 15) lack documented inhibitory activity against AKR1B10 . Compound 25 replaces the 7-methoxy with a 7-hydroxy group, improving H-bond donor capacity but requiring a 4-methoxy substituent for optimal activity .
Amide Substituents :
- Pyridin-2-ylamide (compound 25 ) and benzylamide (compound 26 ) moieties influence selectivity. Benzylamide enhances hydrophobic interactions, increasing AKR1B10 selectivity by 8-fold compared to the parent compound .
Retinoid Derivatives: UVI2008 (27), though structurally distinct (non-chromene), exhibits superior selectivity (10-fold) due to its carboxylate group binding to AKR1B10’s anion-binding pocket .
Role of Hydroxy vs. Methoxy :
- Compound 26 demonstrates that the 7-hydroxy group is critical for binding catalytic residues (Tyr-49, His-111), while the 4-methoxy group in 25 optimizes steric fit within the enzyme’s active site .
Structural-Activity Relationship (SAR) Insights
- Z-Configuration: The Z-configuration of the imine bond in “this compound” is essential for planar alignment with AKR1B10’s active site, as E-isomers exhibit reduced activity .
- Phenylimino vs. Thiazolidinone: Unlike thiazolidinone derivatives (e.g., in ), chromene-based compounds avoid sulfoxide-related metabolic instability, enhancing pharmacokinetic profiles .
- Hydrogen Bonding : The 7-methoxy group forms weaker hydrogen bonds compared to 7-hydroxy derivatives but provides metabolic stability against oxidation .
Biological Activity
The compound (2Z)-7-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is part of a broader class of chromene derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this specific chromene derivative.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes in the presence of sodium acetate. The structural modifications introduced during synthesis play a crucial role in determining the biological activity of the resulting compounds. For instance, the introduction of different substituents on the phenyl and chromene rings can significantly affect lipophilicity and electronic properties, which in turn influence cytotoxicity against cancer cell lines .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 = 8.5 μM
- PC-3 (Prostate Cancer) : IC50 = 35.0 μM
- A-549 (Lung Cancer) : IC50 = 0.9 μM
- Caco-2 (Colorectal Cancer) : IC50 = 9.9 μM
These results indicate that the compound's potency is comparable to established chemotherapeutic agents such as 5-fluorouracil and docetaxel .
Antibacterial Activity
In addition to its anticancer properties, this chromene derivative has shown promising antibacterial activity. The minimal inhibitory concentrations (MIC) were determined using broth microdilution assays against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The compound's ability to inhibit these bacterial strains suggests potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves various pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by Annexin V binding assays.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and bacterial survival, such as cyclin-dependent kinases (CDKs) and cytochrome P450 enzymes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
-
A study evaluated its effects on multiple cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.
Cell Line IC50 (μM) MCF-7 8.5 PC-3 35.0 A-549 0.9 Caco-2 9.9 - Another investigation focused on its antibacterial properties, confirming its effectiveness against both Gram-positive and Gram-negative bacteria, with promising MIC values indicating potential for further development as an antibacterial agent .
Q & A
Q. Table 1: Inhibitory Activity of Chromene-3-Carboxamide Derivatives
Q. Table 2: Crystallographic Data for Chromene Derivatives
| Compound | Space Group | Resolution (Å) | R-factor | Key Interactions | Reference |
|---|---|---|---|---|---|
| Chromene-3-carboxamide | P21/n | 0.85 | 0.042 | N–H⋯O (carboxamide), π-π stacking |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
